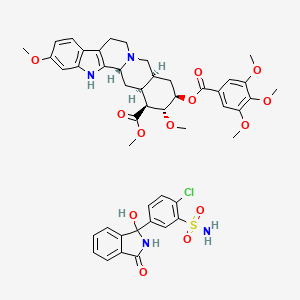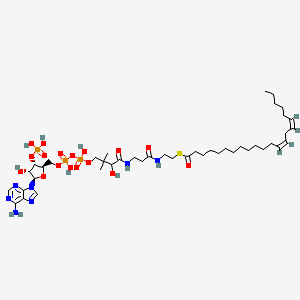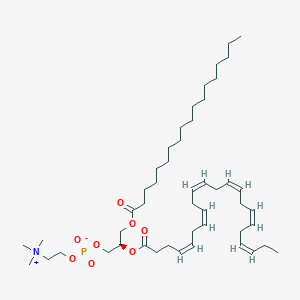
1-オクタデカンオイル-2-(4Z,7Z,10Z,13Z,16Z,19Z-ドコサヘキサエノイル)-sn-グリセロ-3-ホスホコリン
概要
説明
科学的研究の応用
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC has a wide range of applications in scientific research:
準備方法
合成経路と反応条件: 1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCは、ステアリン酸とドコサヘキサエン酸がグリセロリン酸コリンのsn-1位とsn-2位でエステル化されるエステル化反応によって合成できます . この反応は通常、触媒と特定の反応条件を使用することで、脂肪酸の正しい位置決めが保証されます。
工業生産方法: 1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCの工業生産には、大規模なエステル化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、薄層クロマトグラフィー(TLC)などの高度な技術を使用して精製が行われます .
化学反応の分析
反応の種類: 1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCは、次のものを含むさまざまな化学反応を起こします。
酸化: ドコサヘキサエン酸部分は酸化を受ける可能性があり、酸化脂質生成物の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や分子状酸素が含まれます。
主要な生成物:
酸化: 酸化脂質誘導体。
加水分解: 遊離ステアリン酸とドコサヘキサエン酸.
科学研究への応用
1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCは、科学研究において幅広い用途があります。
作用機序
1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCは、主にペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)の活性化によってその効果を発揮します。 この活性化は、血管新生に関与するVEGFR2/Ras/ERK経路を含む、さまざまなシグナル伝達経路の調節につながります . この化合物は、内皮細胞の増殖、遊走、および管形成を大幅に抑制し、その抗血管新生特性に貢献しています .
類似の化合物:
1-パルミトイル-2-ドコサヘキサエノイル-sn-グリセロ-3-ホスホコリン(PDPC): 構造は似ていますが、ステアリン酸の代わりにパルミチン酸が含まれています.
1-ステアロイル-2-アラキドノイル-sn-グリセロ-3-ホスホコリン(SAPC): ドコサヘキサエン酸の代わりにアラキドン酸が含まれています.
独自性: 1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-PCは、特に抗血管新生研究において、異なる生物学的活性を付与するステアリン酸とドコサヘキサエン酸の特定の組み合わせのためにユニークです . PPARγを活性化し、重要なシグナル伝達経路を調節する能力は、他の類似の化合物とは異なります .
類似化合物との比較
1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC): Similar in structure but contains palmitic acid instead of stearic acid.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Contains arachidonic acid instead of docosahexaenoic acid.
Uniqueness: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biological activities, particularly in anti-angiogenesis research . Its ability to activate PPARγ and modulate key signaling pathways sets it apart from other similar compounds .
特性
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYAENFVCNTAL-PFFNLMTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335920 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59403-52-0 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].
A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].
A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].
A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


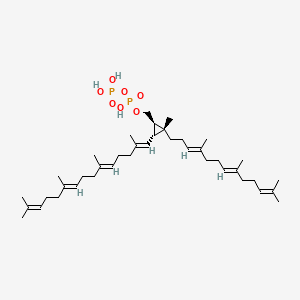
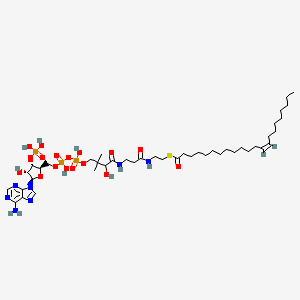
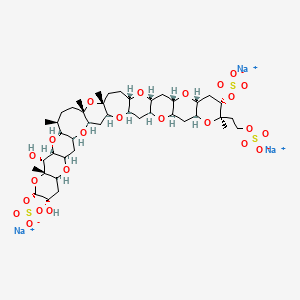
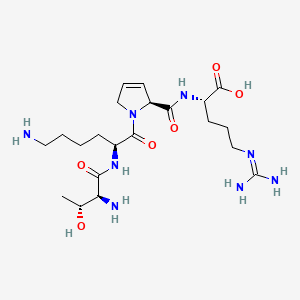
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
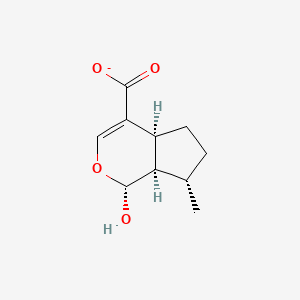
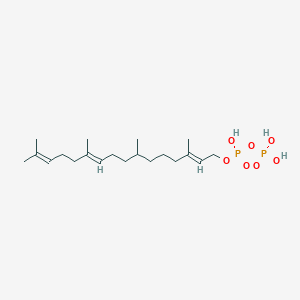
![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
![[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261620.png)

![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
